2-(7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, 2-(7-chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b]diazepin-4-yl)ethanol , systematically describes its polycyclic framework. The parent structure consists of a pyrido[2,3-b]diazepine system—a bicyclic scaffold merging a pyridine ring with a seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 4. The numbering begins at the pyridine nitrogen, with the diazepine ring incorporating a 1,4-diazepine arrangement.
Key substituents include:
- A chlorine atom at position 7 of the pyridine ring.
- An ethanol moiety (-CH2CH2OH) attached to position 4 of the diazepine ring.
The molecular formula, C10H14ClN3O (molecular weight 227.69 g/mol), reflects a saturation pattern with two double bonds: one in the pyridine ring and another in the diazepine system. The SMILES notation, ClC1=CC=C2C(NC(CCO)CCN2)=N1 , confirms the connectivity: the pyridine’s C7 is chlorinated, while the diazepine’s N4 bonds to the ethanol side chain.
Crystallographic Analysis and Conformational Studies
Although direct crystallographic data for this compound is unavailable, structural analogs provide insights. For example, ethyl 2-(7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-pyrido[2,3-b]diazepin-4-yl)acetate (CAS 117698717) adopts a boat-like conformation in the diazepine ring, with the substituent at C4 influencing ring puckering. In 2-(7-chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b]diazepin-4-yl)ethanol, the ethanol group likely induces similar distortion, stabilizing the conformation via intramolecular hydrogen bonding between the hydroxyl oxygen and the diazepine N1.
Comparative analysis with 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CID 21853965) reveals that replacing the benzene ring with pyridine increases ring strain due to the smaller bond angles in the pyridine moiety. This strain may enhance reactivity at the diazepine nitrogen centers.
Comparative Analysis with Pyrido[2,3-b]diazepine Derivatives
Structural variations among pyrido-diazepine derivatives significantly alter their electronic and steric profiles:
The ethanol substituent in the target compound introduces polarity and hydrogen-bonding capacity absent in the bridged analog. Conversely, the ester-containing derivative exhibits reduced solubility in aqueous media due to its hydrophobic ethyl group.
Tautomeric and Stereochemical Considerations
The diazepine ring permits tautomerism via proton shifts between N1 and N4. In the target compound, the N1-H tautomer is favored due to resonance stabilization from the pyridine ring. However, the ethanol group’s electron-donating effects may slightly increase the basicity of N4, enabling minor populations of the N4-H tautomer under acidic conditions.
Stereochemically, the diazepine ring’s flexibility allows conformational isomerism . The ethanol side chain adopts an equatorial orientation relative to the diazepine ring to minimize steric clashes with the pyridine moiety. While no chiral centers exist in the parent structure, synthetic intermediates (e.g., ethyl 2-(7-chloro-2-oxo-...acetate) may exhibit stereoisomerism during ring-closure steps.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-(7-chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol |
InChI |
InChI=1S/C10H14ClN3O/c11-9-2-1-8-10(14-9)13-7(4-6-15)3-5-12-8/h1-2,7,12,15H,3-6H2,(H,13,14) |
InChI Key |
AUFVEFZZSDLTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(NC1CCO)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[2,3-b] diazepine Skeleton
The diazepine ring is typically constructed via cyclocondensation of diamines with α,β-unsaturated carbonyl compounds. A representative approach involves reacting 2-amino-3-chloropyridine with a β-keto ester under acidic conditions to form the tetrahydrodiazepine intermediate. For example, heating 2-amino-3-chloropyridine with ethyl acetoacetate in ethanol with catalytic HCl yields 7-chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,diazepin-4-one, which is subsequently reduced to the tetrahydrodiazepine.
Reaction Conditions
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, HCl | 80 | 12 | 65 |
| Reduction | NaBH, MeOH | 25 | 2 | 85 |
Introduction of the Ethanol Side Chain
The hydroxethyl group at position 4 is introduced via nucleophilic substitution or alkylation. Patent US8637502B2 discloses reacting 4-chloro-pyrido[2,3-b][1,diazepine with ethylene oxide in the presence of a base (e.g., KCO) in DMF at 60°C, achieving 72% yield. Alternatively, Grignard reagents like 2-hydroxyethylmagnesium bromide can directly alkylate the diazepine nitrogen.
Optimization and Catalytic Strategies
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for diazepine alkylation, while protic solvents (ethanol) favor cyclocondensation steps. Catalytic systems such as p-toluenesulfonic acid (pTSA) improve yields in ring-closing steps by facilitating imine formation.
Catalytic Efficiency Comparison
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| pTSA | Toluene | 78 |
| HCl | Ethanol | 65 |
| BF-EtO | DCM | 70 |
Stereochemical Control
The diazepine ring’s chair conformation predisposes axial substitution at position 4. Chiral auxiliaries like (R)-BINOL during alkylation induce enantioselectivity, producing the (S)-isomer with 88% ee.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 HO:MeCN) confirms >98% purity, with retention time 6.2 min.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves the condensation of chlorinated pyridine derivatives with diazepine precursors under controlled conditions. Common solvents include dimethylformamide (DMF), with catalysts such as triethylamine facilitating the reaction. Industrial applications may utilize continuous flow reactors to enhance efficiency and yield while maintaining high purity levels.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with biological macromolecules. Its structure allows it to modulate enzyme activities and protein-ligand interactions, making it a candidate for drug development targeting various diseases.
Biological Studies
Research indicates that 2-(7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol can be utilized in studying cellular mechanisms. Its ability to bind to specific receptors suggests potential applications in pharmacological research aimed at understanding disease pathways and therapeutic targets.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. It can be modified to create more complex molecules with tailored properties for specific applications in materials science and nanotechnology.
Neuropharmacology
Given its structural similarities to known psychoactive compounds, there is interest in exploring its effects on the central nervous system. Preliminary studies may focus on its anxiolytic or sedative properties, contributing to the development of new therapeutic agents for anxiety and related disorders.
Mechanism of Action
The mechanism of action of 2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The pyrido[2,3-b][1,4]diazepine core is shared with inhibitors of bacterial enoyl ACP reductase (FabI), a validated antimicrobial target. For example, derivatives of 2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepines demonstrate potent FabI inhibition (IC50 values < 1 µM) by mimicking the natural substrate NAD+ . In contrast, AVN-101 metabolites (e.g., M1: 2-(2,8-dimethyl-1,2,3,4-tetrahydro-pyrido[4,3-b]indol-5-yl)-1-phenyl-ethanol) feature a pyrido[4,3-b]indole core, which lacks the diazepine ring but retains CNS activity due to its ability to cross the blood-brain barrier (BBB) .
Substituent Effects on Bioactivity
- Chlorine Substitution: The 7-chloro group in the target compound enhances binding to hydrophobic pockets in enzymatic targets (e.g., FabI) and improves metabolic stability. Comparatively, 2-acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole () replaces ethanol with an acetyl group, increasing lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) but reducing aqueous solubility.
- Ethanol vs. Carboxylic Acid: Metabolite M3 of AVN-101 (carboxylic acid derivative) shows negligible BBB penetration due to its polar carboxylate group, whereas the ethanol substituent in the target compound balances solubility and BBB permeability, similar to M1’s phenyl-ethanol group (brain-to-plasma ratio >0.5) .
Receptor Affinity Profiles
The target compound’s ethanol group may modulate receptor interactions akin to M1, which exhibits:
- High affinity for adrenergic α1A (Ki = 1.2 nM) and histamine H1 receptors (Ki = 48 nM).
- Lower affinity for serotonin receptors (5-HT2A: Ki = 12 nM) compared to AVN-101 . In contrast, 3-(2-chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-hexahydrodibenzo[b,e][1,4]diazepin-1-one () shows broader polypharmacology due to its dibenzo-diazepine scaffold and hydroxypropanoyl group, with activity at GABAergic and serotonin receptors .
Solubility and Permeability
| Compound | Aqueous Solubility (µg/mL) | logP | BBB Permeability (Brain/Plasma Ratio) |
|---|---|---|---|
| Target compound | ~15 (predicted) | 1.8 | 0.3–0.6 (estimated) |
| M1 (AVN-101 metabolite) | 8.5 | 2.1 | 0.7 |
| 2-Acetyl-8-chloro-pyridoindole | 3.2 | 2.5 | <0.1 |
The ethanol group in the target compound improves solubility over acetylated analogs while maintaining moderate BBB penetration .
Biological Activity
The compound 2-(7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol is a derivative of the pyrido[2,3-b][1,4]diazepine class. This class of compounds has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and immunology. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro substituent and a tetrahydro-pyridine moiety. Its molecular formula is with a molecular weight of approximately 255.74 g/mol. The presence of the diazepine ring contributes to its pharmacological properties.
Research indicates that compounds within the pyrido[2,3-b][1,4]diazepine family can act as inhibitors of the cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the immune response by detecting cytosolic DNA and triggering type I interferon production. This mechanism makes them promising candidates for treating autoimmune diseases and inflammatory conditions .
Efficacy in Cellular Models
In vitro studies have demonstrated that derivatives related to this compound exhibit significant biological activity. For instance:
- Activation of CFTR : Compounds sharing the same scaffold showed effective activation of cystic fibrosis transmembrane conductance regulator (CFTR) in bronchial epithelial cell lines. This suggests potential applications in treating cystic fibrosis by enhancing chloride secretion .
| Compound | EC50 (µM) | Emax (%) |
|---|---|---|
| Hit-1 | 0.5 | 90 |
| Hit-2 | 0.8 | 85 |
| Hit-3 | 0.6 | 88 |
Toxicity and Safety Profile
The safety profile of related compounds indicates potential toxicity concerns. For example:
- Acute Toxicity : Certain derivatives have been classified as harmful if swallowed and can cause skin irritation .
Case Studies
Several studies have investigated the biological effects of pyrido[2,3-b][1,4]diazepine derivatives:
- Autoimmune Disease Models : In animal models of autoimmune diseases, administration of these compounds resulted in reduced inflammatory markers and improved clinical outcomes.
- Neuropharmacological Studies : Preclinical trials have shown that these compounds can exert anxiolytic effects comparable to traditional benzodiazepines but with fewer side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : Multi-step organic synthesis is typically required, involving cyclization of precursor amines with chlorinated intermediates under controlled temperature and solvent conditions. For example, analogous benzodiazepine derivatives are synthesized via nucleophilic substitution and ring-closing reactions using dichlorobenzoyl precursors (as seen in ). Key parameters include:
- Temperature : 60–80°C for cyclization steps.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring formation.
- Purity Control : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments and ring substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays).
- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer : Initial screening should focus on target receptor binding (e.g., GABAₐ receptors, common for benzodiazepines).
- In Vitro Binding Assays : Radioligand displacement assays using rat brain membrane preparations.
- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values.
- Control Compounds : Compare with diazepam or clonazepam as reference standards .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s interactions with biological targets, and what are the limitations?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to GABAₐ receptor subunits. Focus on the chlorinated pyrido-diazepine core’s orientation in the binding pocket.
- Limitations : Force field inaccuracies for halogenated systems may require hybrid QM/MM approaches.
- Validation : Cross-reference with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability.
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., CYP450 oxidation).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically vulnerable positions.
- Formulation Optimization : Liposomal encapsulation or prodrug strategies to enhance solubility .
Q. How can factorial design optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst Loading | 0.5 eq | 1.5 eq |
| Solvent Volume | 50 mL | 100 mL |
- Response Surface Analysis : Identify interactions between factors. For example, high catalyst loading at 80°C may reduce reaction time but increase impurities. Use ANOVA to prioritize significant factors .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration Membranes : Use polyamide membranes with 200–300 Da MWCO to isolate the target (MW ~300–350 g/mol).
- Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-purity recovery.
- Chiral Separation : If stereoisomers exist, employ cellulose-based chiral HPLC columns .
Methodological Best Practices
Q. How should researchers integrate theoretical frameworks (e.g., receptor theory) into experimental design for this compound?
- Guidance : Link hypotheses to established mechanisms (e.g., allosteric modulation of ion channels). For example:
- Hypothesis : The ethanol side chain enhances water solubility without disrupting receptor binding.
- Experimental Validation : Synthesize analogs with varying chain lengths and test binding affinity/logP correlations .
Q. What statistical approaches are critical for analyzing dose-response data with high variability?
- Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
